molecular formula C10H13NO2 B2986180 N-(2-hydroxyethyl)-3-methylbenzamide CAS No. 778623-19-1

N-(2-hydroxyethyl)-3-methylbenzamide

Cat. No.: B2986180
CAS No.: 778623-19-1
M. Wt: 179.219
InChI Key: DSXVTSRXHLBTKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-3-methylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzene ring substituted with a methyl group and an amide group linked to a 2-hydroxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then neutralized and purified to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxyethyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-hydroxyethyl)-3-methylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound can be used to study the interactions of amides with biological macromolecules. It can also be used in the development of enzyme inhibitors and receptor modulators .

Medicine: Its structure can be modified to enhance its pharmacological properties and target specific biological pathways .

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. It can also be used as a precursor for the synthesis of polymers and resins .

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-3-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)benzamide
  • N-(2-hydroxyethyl)-4-methylbenzamide
  • N-(2-hydroxyethyl)-3-chlorobenzamide

Comparison: N-(2-hydroxyethyl)-3-methylbenzamide is unique due to the presence of the methyl group at the 3-position of the benzene ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the methyl group can affect the compound’s ability to undergo electrophilic substitution reactions and its interaction with biological targets .

Properties

IUPAC Name

N-(2-hydroxyethyl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-3-2-4-9(7-8)10(13)11-5-6-12/h2-4,7,12H,5-6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXVTSRXHLBTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.